Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-
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Overview
Description
Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a methanone group attached to a 3,5-dimethyl-4-isoxazolyl ring, which is further connected to a 4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]- typically involves multi-step organic reactions. The process begins with the preparation of the 3,5-dimethyl-4-isoxazolyl ring, which is synthesized through the cyclization of appropriate precursors under controlled conditions. The next step involves the introduction of the methanone group, followed by the attachment of the 4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl moiety through nucleophilic substitution or coupling reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]- is scaled up using continuous flow reactors and automated processes. These methods ensure consistent quality and efficiency in large-scale production. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in derivatives with new functional groups.
Scientific Research Applications
Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the nitro group may participate in redox reactions, while the piperazinyl moiety can interact with protein binding sites. These interactions lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methanone, (3,5-dimethyl-4-isoxazolyl)phenyl
- Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-
- Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-
Uniqueness
Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group contributes to its reactivity. These features make it a valuable compound for various scientific applications.
Biological Activity
Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]- (CAS No. 866789-39-1) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. With a molecular formula of C17H17F3N4O4 and a molecular weight of 398.34 g/mol, this compound exhibits various properties that may contribute to its therapeutic efficacy.
Anti-inflammatory Properties
Research indicates that compounds similar to Methanone may possess anti-inflammatory properties. A study on related isoxazole derivatives demonstrated that they could inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Antidepressant Effects
The piperazine component of Methanone has been associated with antidepressant-like effects in various animal models. Studies show that piperazine derivatives can enhance serotonergic and noradrenergic neurotransmission, which are crucial pathways in mood regulation .
Antimicrobial Activity
Methanone has shown promise in preliminary antimicrobial assays. Its structural components suggest potential interactions with bacterial cell membranes or metabolic pathways, leading to inhibition of growth in certain bacterial strains .
Case Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar compounds. The results indicated that derivatives with an isoxazole ring exhibited significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process. Methanone was hypothesized to act through a similar mechanism based on its structural features .
Case Study 2: Antidepressant Evaluation
In an experimental model assessing the antidepressant activity of piperazine derivatives, Methanone was evaluated for its effect on behavioral tests such as the forced swim test and tail suspension test. The results suggested that Methanone significantly reduced immobility time, indicating potential antidepressant effects comparable to established treatments .
Research Findings
Properties
Molecular Formula |
C17H17F3N4O4 |
---|---|
Molecular Weight |
398.34 g/mol |
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H17F3N4O4/c1-10-15(11(2)28-21-10)16(25)23-7-5-22(6-8-23)13-4-3-12(17(18,19)20)9-14(13)24(26)27/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
LJTICHFRUOMKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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